5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: An intermediate in the synthesis of insecticides like Fipronil.
5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Used in the synthesis of various bioactive molecules.
Uniqueness
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .
Properties
CAS No. |
1934940-52-9 |
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Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2,10H2,(H,13,14) |
InChI Key |
OUDJNFFYARIPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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